1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide is a synthetic compound with the molecular formula C22H22N2O4 and a molecular weight of 378.428
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide involves multiple steps. One common method includes the reaction of 6-hydroxy-2-oxo-7-phenylchromen-4-ylmethyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is typically carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate
- 1-[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]piperidine-4-carboxamide
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
Properties
IUPAC Name |
1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c23-22(27)15-6-8-24(9-7-15)13-16-10-21(26)28-20-12-17(19(25)11-18(16)20)14-4-2-1-3-5-14/h1-5,10-12,15,25H,6-9,13H2,(H2,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRQJBRVLILRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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